molecular formula C22H23N7O B10983757 [1-(9H-purin-6-yl)piperidin-4-yl](1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

[1-(9H-purin-6-yl)piperidin-4-yl](1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

Cat. No.: B10983757
M. Wt: 401.5 g/mol
InChI Key: PPBOTSJJZVIYIV-UHFFFAOYSA-N
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Description

1-(9H-purin-6-yl)piperidin-4-ylmethanone: is a complex organic compound that combines structural elements from purine and beta-carboline families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-purin-6-yl)piperidin-4-ylmethanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Purine Derivative: Starting with a purine base, such as adenine, the compound is modified to introduce a piperidine ring at the 6-position. This can be achieved through nucleophilic substitution reactions using piperidine and appropriate leaving groups under controlled conditions.

    Synthesis of the Beta-Carboline Moiety: The beta-carboline structure is synthesized separately, often starting from tryptamine or similar indole derivatives. Cyclization reactions, such as Pictet-Spengler condensation, are employed to form the tetrahydro-beta-carboline core.

    Coupling Reaction: The final step involves coupling the purine-piperidine derivative with the beta-carboline moiety. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and beta-carboline moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the carbonyl group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Introduction of various functional groups at the purine ring.

Scientific Research Applications

Chemistry

In chemistry, 1-(9H-purin-6-yl)piperidin-4-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a biochemical probe. It can interact with nucleic acids and proteins, making it useful in studying cellular processes and molecular interactions.

Medicine

In medicine, the compound shows promise as a therapeutic agent

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(9H-purin-6-yl)piperidin-4-ylmethanone involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA processes. The beta-carboline structure can interact with neurotransmitter receptors, potentially modulating neurological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-(9H-purin-6-yl)piperidin-4-ylmethanone stands out due to its dual structural features. The combination of purine and beta-carboline moieties provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

This detailed overview highlights the significance and potential of 1-(9H-purin-6-yl)piperidin-4-ylmethanone in scientific research and industry

Properties

Molecular Formula

C22H23N7O

Molecular Weight

401.5 g/mol

IUPAC Name

[1-(7H-purin-6-yl)piperidin-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C22H23N7O/c30-22(29-10-7-16-15-3-1-2-4-17(15)27-18(16)11-29)14-5-8-28(9-6-14)21-19-20(24-12-23-19)25-13-26-21/h1-4,12-14,27H,5-11H2,(H,23,24,25,26)

InChI Key

PPBOTSJJZVIYIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=C(C2)NC4=CC=CC=C34)C5=NC=NC6=C5NC=N6

Origin of Product

United States

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